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molecular formula C12H19N B1272192 2-(4-tert-Butylphenyl)ethylamine CAS No. 91552-82-8

2-(4-tert-Butylphenyl)ethylamine

Cat. No. B1272192
M. Wt: 177.29 g/mol
InChI Key: WKCZSFRAGKIIKN-UHFFFAOYSA-N
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Patent
US06586633B1

Procedure details

p-tert-butyltoluene (14.8 g; 0.10 mol) was dissolved in carbon tetrachloride, and N-bromosuccinimide (17.8 g; 0.10 mol) and benzoyl peroxide (200 mg) were added thereto. The mixture was refluxed for 2 hours, and then cooled. Insoluble matter was filtered off, followed by washing with carbon tetrachloride. The filtrate was concentrated under reduced pressure, and the residue was dissolved in n-hexane, followed by drying over magnesium sulfate. The solvent was evaporated under reduced pressure, to thereby yield 22.7 g of p-tert-butylbenzyl bromide (yield: 100%). The thus-obtained product was analyzed by 1H-NMR, and was found to be a mixture of the target compound, starting compounds, and a dibromo compound (10:1:1). Sodium carbonate (10.6 g; 0.10 mol) was added to 40% solution of methylamine in methanol (200 ml). While the mixture was cooled in an ice bath, p-tert-butyl benzyl bromide (22.7 g; 0.10 mol) in methanol (20 ml) was added dropwise thereto. The mixture was removed from the ice bath, and stirred for 41 hours at room temperature. Methanol was removed under reduced pressure, and the residue was taken up in water, followed by extraction with ether (400 ml). The ether layer was extracted with 1N hydrochloric acid twice (200 ml and 100 ml), and the aqueous layer was extracted with ethyl acetate. The aqueous layer was alkalinized with aqueous 2N sodium hydroxide solution, and extracted with ether (400 ml), followed by drying over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform:methanol=200:1→100:1→20:1), to thereby yield 9.51 g of the target compound (yield: 53.7%).
[Compound]
Name
dibromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
22.7 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
53.7%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[CH3:7][NH2:8].[C:9]([C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Br)=[CH:15][CH:14]=1)([CH3:12])([CH3:11])[CH3:10]>CO>[C:9]([C:13]1[CH:20]=[CH:19][C:16]([CH2:17][CH2:7][NH2:8])=[CH:15][CH:14]=1)([CH3:12])([CH3:11])[CH3:10] |f:0.1.2|

Inputs

Step One
Name
dibromo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
22.7 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CBr)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 41 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of the target compound
TEMPERATURE
Type
TEMPERATURE
Details
While the mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The mixture was removed from the ice bath
CUSTOM
Type
CUSTOM
Details
Methanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether (400 ml)
EXTRACTION
Type
EXTRACTION
Details
The ether layer was extracted with 1N hydrochloric acid twice (200 ml and 100 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform:methanol=200:1→100:1→20:1)

Outcomes

Product
Details
Reaction Time
41 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(CCN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.51 g
YIELD: PERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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